molecular formula C9H10N2O B112797 2-(2-Aminoethoxy)benzonitrile CAS No. 57276-65-0

2-(2-Aminoethoxy)benzonitrile

Cat. No. B112797
CAS RN: 57276-65-0
M. Wt: 162.19 g/mol
InChI Key: IQOAHZWDAUBPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Aminoethoxy)benzonitrile is a chemical compound with the molecular formula C9H10N2O . It has a molecular weight of 162.19 .


Molecular Structure Analysis

The InChI code for 2-(2-Aminoethoxy)benzonitrile is 1S/C9H10N2O/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4H,5-6,10H2 . This indicates the presence of an aminoethoxy group attached to a benzonitrile group.


Chemical Reactions Analysis

2-(2-Aminoethoxy)benzonitrile is used in the preparation of novel phenoxyalkylamine derivatives which have the affinity for the opioid receptor . The exact chemical reactions involving this compound are not specified in the search results.


Physical And Chemical Properties Analysis

2-(2-Aminoethoxy)benzonitrile has a molecular weight of 162.19 .

Scientific Research Applications

  • Catalytic Synthesis Processes : Rhodium(III)-catalyzed cyanation of aromatic C-H bonds to form 2-(alkylamino)benzonitriles is one such application. This process involves the use of N-nitrosoarylamines and N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as the "CN" source, leading to the formation of various 2-(alkylamino)benzonitriles in moderate to good yields (J. Dong et al., 2015).

  • Synthesis of Triazolo-Benzoxazoles and Benzisoxazoles : The reaction of 2-aminobenzoxazoles with benzonitriles, in the presence of anhydrous tin(IV) chloride, leads to the formation of N-(benzoxazol-2-yl)benzamidines, which are then cyclodehydrogenated to form 2-aryl[1,2,4]triazolo[5,1-b]benzoxazoles (T. Sambaiah & K. Reddy, 1990). Additionally, a synthesis method for 3-amino-1,2-benzisoxazoles from 2-[(isopropylideneamino)oxy]benzonitrile has been developed (G. Shutske & K. J. Kapples, 1989).

  • Formation of Benzonitriles and Phenylacetonitriles : A method for the synthesis of benzonitriles from phenylacetic acids using bis(2-methoxyethyl)aminosulfur trifluoride has been described, with the potential to extend this reaction to the synthesis of phenylacetonitriles (C. Kangani et al., 2008).

  • Applications in Organic Synthesis and Pharmaceuticals : The synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for the synthesis of bicalutamide, a medication used for the treatment of prostate cancer, demonstrates the pharmaceutical application of benzonitriles (Zhang Tong-bin, 2012).

  • Study of Molecular Motion and Spectroscopy : Research has been conducted on the vibrational spectra of various benzonitriles, such as 2-amino-5-chloro benzonitrile, using density functional theory (DFT) calculations and spectroscopic methods (V. Krishnakumar & S. Dheivamalar, 2008).

  • Corrosion Inhibition Studies : Benzonitrile derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions, demonstrating their application in material science and engineering (A. Chaouiki et al., 2018).

Future Directions

2-(2-Aminoethoxy)benzonitrile is primarily used for research and development purposes . Its derivatives have shown potential for use in nerve system diseases , suggesting possible future directions in pharmaceutical research.

properties

IUPAC Name

2-(2-aminoethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOAHZWDAUBPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557912
Record name 2-(2-Aminoethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethoxy)benzonitrile

CAS RN

57276-65-0
Record name 2-(2-Aminoethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Aminoethoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-(2-Aminoethoxy)benzonitrile
Reactant of Route 3
Reactant of Route 3
2-(2-Aminoethoxy)benzonitrile
Reactant of Route 4
Reactant of Route 4
2-(2-Aminoethoxy)benzonitrile
Reactant of Route 5
Reactant of Route 5
2-(2-Aminoethoxy)benzonitrile
Reactant of Route 6
Reactant of Route 6
2-(2-Aminoethoxy)benzonitrile

Citations

For This Compound
2
Citations
ME Dalziel, JA Deichert, DE Carrera, D Beaudry… - Organic …, 2018 - ACS Publications
Magnesium ethoxide has been shown to be a mild, safe, and scalable alternative to trimethylaluminum for the direct addition of amines to aryl nitriles to access cyclic amidines. A variety …
Number of citations: 17 pubs.acs.org
Y Sun, M Hu, S Fu, B Liu - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
Heterocyclic compounds are widely distributed in natural products, pharmaceuticals and materials, thus drawing considerable attention from the synthetic communities. Generally, …
Number of citations: 7 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.